molecular formula C19H17ClN4O2S2 B2881441 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 921492-22-0

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2881441
CAS No.: 921492-22-0
M. Wt: 432.94
InChI Key: GIOOIWXYJXVPMX-UHFFFAOYSA-N
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Description

2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound featuring a thiazole ring, a urea linkage, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

    Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 4-chloroaniline can be reacted with an appropriate isocyanate to form the 4-chlorophenylurea intermediate.

    Coupling Reactions: The thiazole ring and the urea intermediate are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylthio group.

    Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and sulfoxides or sulfones from the methylthio group.

    Reduction: Reduced forms of the nitro groups or the thiazole ring.

    Substitution: Halogenated derivatives of the aromatic rings and the thiazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new drugs.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the development of new materials and drugs.

Mechanism of Action

The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
  • 2-(2-(3-(4-fluorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
  • 2-(2-(3-(4-bromophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Comparison

Compared to its analogs, this compound is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-27-16-4-2-3-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-7-5-12(20)6-8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOOIWXYJXVPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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